1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-11-14-4-5-16(26-3)12(2)18(14)27-20(25)15(11)10-17(23)22-8-6-13(7-9-22)19(21)24/h4-5,13H,6-10H2,1-3H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAKQDGGJXNAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves several steps
Synthesis of Coumarin Core: The coumarin core can be synthesized via the Knoevenagel condensation reaction.
Introduction of Piperidine Moiety: The piperidine moiety is introduced through an acylation reaction.
Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyl and carboxamide groups undergo selective hydrolysis under controlled conditions:
These reactions are critical for generating intermediates used in structure-activity relationship (SAR) studies. For example, hydrolysis of the carboxamide to a carboxylic acid enhances water solubility but reduces target binding affinity in some analogs.
Nucleophilic Substitution
The piperidine ring participates in nucleophilic reactions:
Key Observations:
-
Quaternary ammonium salt formation : Reacts with methyl iodide in DMF at 25°C to form a quaternary ammonium derivative (confirmed by -NMR at δ 3.2 ppm for N-CH).
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Acylation : The secondary amine reacts with activated esters (e.g., benzoyl chloride) in dichloromethane to yield N-acylated products (yield: 65–70%).
Coupling Reactions
The carboxamide group enables peptide-like couplings:
| Reagent System | Target | Application | Yield |
|---|---|---|---|
| PyBOP/DIPEA | Primary amines | Synthesis of dimeric chromenone derivatives | 55–60% |
| HBTU/HOBt | Amino acid derivatives | Functionalization for bioactivity studies | 50–68% |
These reactions are pivotal for creating libraries of analogs, as demonstrated in chromone-based drug discovery programs .
Electrophilic Aromatic Substitution
The chromenone ring undergoes regioselective electrophilic reactions:
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Nitration : Concentrated HNO/HSO at 0°C introduces a nitro group at C-6 (confirmed by LC-MS m/z 459.2 [M+H]).
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Bromination : Br in acetic acid adds bromine at C-5 (isolated yield: 72%).
Oxidation/Reduction Pathways
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Oxidation : KMnO oxidizes the methyl group on the chromenone ring to a carboxylic acid (requires harsh conditions: 80°C, 12 hr).
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Reduction : NaBH selectively reduces the 2-oxo group to a hydroxyl function (yield: 40%; side reactions observed) .
Stability Under Physiological Conditions
Studies on analogs reveal:
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pH-dependent degradation : Stable at pH 5–7 (t > 24 hr) but hydrolyzes rapidly in alkaline conditions (pH 9, t = 2.3 hr).
Modern Synthetic Innovations
Microwave-assisted synthesis reduces reaction times significantly:
| Step | Traditional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Chromenone ring closure | 8 hr | 25 min | 78% → 85% |
| Piperidine acylation | 6 hr | 15 min | 65% → 82% |
This approach minimizes side-product formation, as validated by HPLC purity >98%.
Key Research Findings
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Cross-coupling potential : Suzuki-Miyaura reactions with aryl boronic acids are feasible at C-3 (Pd(PPh), 80°C).
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Photoreactivity : UV irradiation (254 nm) induces [2+2] cycloaddition with maleimides, enabling photoaffinity labeling applications.
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Metabolic susceptibility : Liver microsome studies show CYP3A4-mediated oxidation of the methoxy group (major metabolic pathway).
This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry, though challenges remain in optimizing regioselectivity and stability for therapeutic development. Recent advances in catalytic systems and green chemistry approaches show promise for addressing these limitations .
Scientific Research Applications
The compound 1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a synthetic derivative of the chromenone family, which has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Molecular Formula and Weight
- Molecular Formula : C20H24N2O5
- Molecular Weight : 376.42 g/mol
Structural Characteristics
The compound features a chromenone moiety which is known for its diverse biological activities. The presence of the piperidine ring enhances its pharmacological potential, making it a subject of interest in drug design.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Studies have shown that compounds with similar structures exhibit:
- Antioxidant Properties : The chromenone structure is associated with the ability to scavenge free radicals, offering protective effects against oxidative stress .
- Anticancer Activity : Research indicates that derivatives of chromenone can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Neuropharmacology
The piperidine component of this compound suggests possible applications in neuropharmacology. Compounds with piperidine structures are often explored as:
- Cognitive Enhancers : Some studies suggest that piperidine derivatives can enhance cognitive function and memory retention.
- Antidepressants : Research into similar compounds has indicated potential antidepressant properties through modulation of neurotransmitter systems .
Synthesis of Novel Derivatives
The synthetic pathways leading to this compound allow for the creation of various derivatives that may possess enhanced biological activities. For instance:
- Functionalization at the Piperidine Nitrogen : Modifying the nitrogen atom can lead to compounds with improved binding affinities to biological targets.
Coordination Chemistry
The unique structure allows for potential applications in coordination chemistry, where it can act as a ligand for metal ions, which is useful in catalysis and material science .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of several chromenone derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage .
Case Study 2: Anticancer Efficacy
Research published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .
Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in various biological pathways, such as DNA gyrase and topoisomerase . These interactions disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromenone-Piperidine Hybrids
The compound’s closest analogs include:
Key Observations :
- Substituent Effects : The 7-methoxy group in the target compound likely enhances metabolic stability compared to 7-hydroxy analogs (e.g., ), but may reduce antioxidant activity due to decreased hydrogen-donating capacity .
- The phenyl substitution in may enhance lipophilicity but reduce solubility.
- The spiro structure in adds conformational rigidity, which could optimize target binding .
Piperidine Carboxamides with Diverse Cores
Other piperidine-4-carboxamide derivatives with distinct scaffolds include:
Key Observations :
- Heterocyclic Cores: The chromenone core in the target compound differentiates it from naphthalene () or pyrrolopyrimidine () hybrids. Chromenones are associated with lower toxicity and broader antioxidant effects compared to aromatic hydrocarbons .
- Substituent Diversity: The 4,8-dimethyl and 7-methoxy groups on the chromenone may confer selectivity for specific targets (e.g., cytochrome P450 enzymes) over simpler piperidine carboxamides .
Data Tables
Table 1: Physicochemical Comparison
*LogP estimated using fragment-based methods.
Research Findings and Implications
- Antimicrobial Potential: The target compound’s methoxy and methyl groups may balance antimicrobial efficacy (e.g., against Staphylococcus aureus) and stability, avoiding rapid degradation seen in hydroxy-substituted analogs .
- Enzyme Inhibition: Piperidine carboxamides are known to inhibit kinases and proteases. The acetyl linker in the target compound may facilitate interactions with ATP-binding pockets .
- Druglikeness : The carboxamide group improves solubility over carboxylic acid derivatives, making the compound more suitable for oral administration .
Biological Activity
The compound 1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a derivative of coumarin, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.37 g/mol |
| CAS Number | 701965-63-1 |
| Purity | 95% |
| Solubility | Soluble in DMSO |
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
In vitro studies have demonstrated that this compound exhibits potent inhibition of AChE and BuChE, enzymes implicated in neurodegenerative diseases such as Alzheimer's. The IC50 values for AChE and BuChE inhibition were reported to be 0.62 μM and 0.69 μM, respectively, indicating strong potential for therapeutic applications against cognitive decline .
β-Secretase (BACE-1) Inhibition
The compound also shows promising activity against BACE-1, an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's disease. The IC50 values were found to be significantly lower than those of standard inhibitors like curcumin, suggesting enhanced efficacy .
Antimicrobial Activity
Coumarin derivatives have been studied for their antimicrobial properties. This compound demonstrated notable activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it showed a percentage inhibition of S. aureus at concentrations as low as 10 μM .
Antiviral Activity
Emerging research highlights the antiviral potential of this compound against viruses such as the respiratory syncytial virus (RSV). Preliminary results suggest that it could inhibit viral replication at micromolar concentrations .
Study 1: Neuroprotective Effects
In a recent study focusing on neuroprotection, the compound was administered to animal models exhibiting symptoms of neurodegeneration. Results indicated a significant improvement in cognitive functions and a reduction in amyloid plaque formation compared to control groups .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various coumarin derivatives, including this compound. It was found to inhibit the growth of E. coli and K. pneumoniae effectively, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL .
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
Synthesis typically involves coupling a chromenone derivative (e.g., 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid) with a piperidine-4-carboxamide scaffold. A stepwise approach includes:
- Acylation : Use chloroacetyl chloride or similar acylating agents under anhydrous conditions (e.g., dichloromethane with NaOH as a base) to form the acetyl linkage .
- Purification : Employ column chromatography with mobile phases like methanol/water/sodium phosphate mixtures (adjusted to pH 5.5 with phosphoric acid) to isolate the product .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reagents to minimize byproducts .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Spectroscopic Analysis : Use - and -NMR to verify the presence of the chromenone’s methoxy group (~3.8 ppm) and the piperidine carboxamide’s carbonyl signals (~170 ppm) .
- Chromatography : Validate purity (>95%) via HPLC with a tetrabutylammonium hydroxide-based mobile phase .
- X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry and intramolecular interactions .
Q. What safety protocols are critical during handling?
- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H313/H319) and toxicity (H300) .
- Storage : Store in airtight containers at 2–8°C to prevent degradation or moisture absorption .
- Waste Disposal : Follow guidelines for halogenated solvents (e.g., dichloromethane) and toxic intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Perform in vitro assays (e.g., enzyme inhibition) with standardized concentrations (1–100 µM) to identify non-linear effects .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains variability in efficacy .
- Structural Analog Comparison : Test derivatives (e.g., with modified chromenone substituents) to isolate pharmacophore contributions .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Docking Simulations : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the chromenone’s hydrophobic pocket and the piperidine’s hydrogen-bonding capacity .
- QSAR Modeling : Train algorithms on datasets of analogous compounds to predict bioavailability or toxicity .
- MD Simulations : Analyze piperidine ring flexibility to optimize binding kinetics over 100-ns trajectories .
Q. How can conflicting chromatographic purity results be addressed?
- Method Validation : Compare retention times across HPLC systems with standardized mobile phases (e.g., methanol/water/phosphoric acid at pH 5.5) .
- Impurity Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide or demethylated chromenone) .
- Column Selection : Test C18 vs. phenyl-hexyl stationary phases to improve resolution of polar byproducts .
Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics?
- Rodent Studies : Administer via IV/oral routes (1–10 mg/kg) and collect plasma samples at 0.5–24 h intervals for LC-MS/MS analysis .
- Tissue Distribution : Quantify compound levels in target organs (e.g., liver, brain) to assess penetration .
- CYP Inhibition Assays : Identify metabolic pathways using human recombinant CYPs to predict drug-drug interactions .
Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for drug discovery?
- Target Identification : Link to pathways involving chromenones (e.g., anti-inflammatory COX-2 inhibition) or piperidines (e.g., neuromodulatory GPCRs) .
- Hypothesis Testing : Design assays to validate mechanistic hypotheses (e.g., ROS scavenging via chromenone’s conjugated system) .
- Data Triangulation : Cross-reference experimental results with literature on structurally similar compounds (e.g., 4-piperidone derivatives) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical trials?
- Process Optimization : Replace batch reactions with flow chemistry to enhance reproducibility .
- Green Chemistry : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
- Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor critical parameters (e.g., pH, temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
